molecular formula C9H8BrNO2 B1501596 6-Bromo-4-methyl-1,4-benzoxazin-3-one CAS No. 24036-47-3

6-Bromo-4-methyl-1,4-benzoxazin-3-one

Cat. No.: B1501596
CAS No.: 24036-47-3
M. Wt: 242.07 g/mol
InChI Key: PXVXLTXGIDUXBH-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a brominated heterocyclic organic compound with the molecular formula C9H8BrNO2. It belongs to the benzoxazine family, which are compounds characterized by a fused benzene and oxazine ring structure

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is the enzyme renin . Renin is a protein and enzyme secreted by the kidneys that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it regulates the body’s mean arterial blood pressure.

Mode of Action

This compound inhibits the action of renin . By inhibiting this enzyme, it prevents the conversion of angiotensinogen, a hormone produced by the liver, to angiotensin I. Without the production of angiotensin I, the entire cascade of events leading to the production of angiotensin II is stopped. Angiotensin II is a potent vasoconstrictor, so its absence leads to a decrease in blood pressure.

Biochemical Pathways

The compound affects the renin-angiotensin system (RAS) pathway . The RAS pathway is a hormone system that regulates blood pressure and fluid balance. When this pathway is disrupted, it leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and aldosterone production. This results in a decrease in blood pressure and an increase in fluid excretion, which can help manage conditions like hypertension.

Pharmacokinetics

Compounds with a 2-methyl-2-aryl substitution pattern, like this compound, generally exhibit good permeability, solubility, and metabolic stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the action of this compound is a decrease in blood pressure . By inhibiting the production of angiotensin II, a potent vasoconstrictor, the compound causes vasodilation, or the widening of blood vessels. This leads to a decrease in vascular resistance, which lowers blood pressure.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-methyl-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors . The nature of these interactions involves binding to specific active sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression . These effects can result in modifications to cellular growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and leading to downstream effects on cellular processes . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that excessive doses can cause significant cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for effective drug development.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one typically involves the bromination of 4-methyl-1,4-benzoxazin-3-one. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methyl-1,4-benzoxazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.

  • Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzoxazines.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-4-methyl-1,4-benzoxazin-3-one is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: In biological research, this compound has been studied for its potential bioactivity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • 6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

Uniqueness: 6-Bromo-4-methyl-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXLTXGIDUXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682426
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-47-3
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To sodium hydride (63 mg) in DMF (3 mL) under an atmosphere of nitrogen was added 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (0.3 g) and the mixture was stirred at room temperature for 1 h. Methyl iodide (0.123 mL) was added and the mixture was stirred overnight at room temperature. The mixture was poured onto ice/water and extracted into ethyl acetate (×2). The ethyl acetate was washed with water (×3), dried and the solvent was evaporated. The resulting material was purified by chromatography on silica eluting with 10% ethyl acetate/isohexane to afford the sub-titled compound (299 mg).
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (0.10 g, 2.6 mmol) was added to a solution of 6-bromo-2H-1,4-benzoxazin-3(4H)-one (0.49 g, 2.1 mmol) in N,N-dimethylformamide (3 mL) under nitrogen. After the mixture was stirred at r.t. for 10 min, methyl iodide (0.27 mL, 4.3 mmol) was added. The reaction mixture was stirred at r.t. for 1 h. Then 10 mL of water was added to the mixture, and a white precipitate was removed by filtration, washed with water, and dried under vacuum to afford the product which was directly used in next step reaction without further purification. LCMS (M+H)+=242.2/244.2.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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